molecular formula C17H16N4O3 B11321135 4-(1H-tetrazol-1-yl)phenyl 3-propoxybenzoate

4-(1H-tetrazol-1-yl)phenyl 3-propoxybenzoate

Cat. No.: B11321135
M. Wt: 324.33 g/mol
InChI Key: QEIUTMTWIYYCQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-tetrazol-1-yl)phenyl 3-propoxybenzoate is a compound that features a tetrazole ring attached to a phenyl group, which is further connected to a propoxybenzoate moiety.

Chemical Reactions Analysis

4-(1H-tetrazol-1-yl)phenyl 3-propoxybenzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(1H-tetrazol-1-yl)phenyl 3-propoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1H-tetrazol-1-yl)phenyl 3-propoxybenzoate involves its interaction with molecular targets through the tetrazole ring. The tetrazole ring can form stable complexes with metal ions and other molecules, facilitating various biochemical and chemical processes. The pathways involved depend on the specific application and the molecular targets .

Properties

Molecular Formula

C17H16N4O3

Molecular Weight

324.33 g/mol

IUPAC Name

[4-(tetrazol-1-yl)phenyl] 3-propoxybenzoate

InChI

InChI=1S/C17H16N4O3/c1-2-10-23-16-5-3-4-13(11-16)17(22)24-15-8-6-14(7-9-15)21-12-18-19-20-21/h3-9,11-12H,2,10H2,1H3

InChI Key

QEIUTMTWIYYCQZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

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